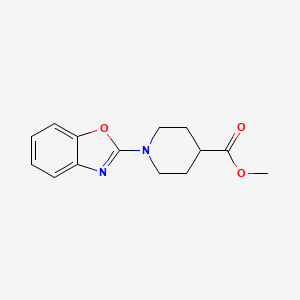

Methyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-18-13(17)10-6-8-16(9-7-10)14-15-11-4-2-3-5-12(11)19-14/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRVWAQMMNDHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate typically involves the reaction of 1,3-benzoxazole with piperidine-4-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzoxazole derivatives .

Scientific Research Applications

Neurological Disorders

Recent studies have highlighted the compound's potential in treating neurological disorders. For instance, research has shown that derivatives of benzoxazolone carboxamides, which include piperidine structures similar to methyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate, exhibit significant efficacy against conditions such as Gaucher’s and Krabbe’s diseases. In animal models, these compounds demonstrated a reduction in toxic lipid levels associated with these lysosomal storage disorders .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study identified related piperidine derivatives as effective inhibitors of certain cancer cell lines, showcasing promising IC50 values that suggest potential therapeutic applications in oncology . The structural features of the benzoxazole moiety contribute to its ability to interact with biological targets involved in cancer proliferation.

Antimicrobial Properties

This compound has been evaluated for antimicrobial activity. Certain derivatives have shown effectiveness against pathogens responsible for tropical diseases such as Chagas disease. The compound's mechanism may involve interference with specific metabolic pathways in these microorganisms .

Case Study 1: Lead Optimization in Neurological Models

In a lead optimization study focused on benzoxazolone carboxamides, this compound was part of a series that exhibited improved solubility and stability profiles compared to earlier compounds. The research indicated that modifications to the piperidine ring enhanced biological activity while maintaining favorable pharmacokinetic properties .

Case Study 2: Anticancer Efficacy Assessment

A systematic evaluation of piperidine derivatives revealed that this compound displayed significant inhibitory effects on melanoma cell lines. The study emphasized structure-activity relationships (SAR) that guided further development of analogs with enhanced potency against cancer cells .

Data Tables

Mechanism of Action

The mechanism of action of Methyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation or microbial growth . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of piperidine-4-carboxylate derivatives. Below is a comparative analysis of its key structural and functional analogs:

Table 1: Structural Comparison of Piperidine-4-carboxylate Derivatives

Functional and Pharmacological Differences

- Benzoxazole vs.

- Ester Group Variations : The methyl ester in the target compound may confer different metabolic stability compared to ethyl esters (e.g., ). Ethyl esters typically exhibit slower hydrolysis, influencing bioavailability.

- Discontinued Status : Both the target compound and 3-(2-methoxyphenyl)-1-(piperidin-4-yl)urea are marked as discontinued , suggesting challenges in synthesis, stability, or commercial demand compared to radiolabeled derivatives like [11C]-CFN, which are actively used in clinical imaging .

Biological Activity

Methyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 234.25 g/mol

The compound features a piperidine ring substituted with a benzoxazole moiety, which is known for its diverse biological activities.

1. Antioxidant Activity

Research indicates that compounds containing piperidine and benzoxazole structures exhibit significant antioxidant properties. These activities are attributed to the ability of the compound to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

2. Antimicrobial Activity

This compound has shown promising results in antibacterial evaluations. Studies have demonstrated that derivatives of benzoxazole possess substantial antibacterial properties against both Gram-positive and Gram-negative bacteria . The mechanism likely involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

3. Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. It may modulate neurotransmitter systems, particularly through interactions with AMPA receptors, enhancing cognitive function and providing neuroprotection .

Study on Antioxidant and Endurance Capacity

A study involving a related compound, 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (1-BCP), reported enhancements in swimming endurance in mice. The study indicated increased liver and muscle glycogen levels alongside decreased lactic acid levels, suggesting improved metabolic efficiency and antioxidant enzyme activity . While not directly involving this compound, it highlights the potential for similar compounds to exhibit beneficial effects on physical performance.

Antibacterial Evaluation

In another study focusing on the synthesis of new derivatives with piperidine components, multiple compounds were screened for antibacterial activity against various bacterial strains. The results showed that these compounds demonstrated significant inhibition zones, indicating their potential as effective antibacterial agents .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: The compound may enhance the body’s natural defense against oxidative stress by increasing the activity of antioxidant enzymes.

- Antimicrobial Mechanism: It likely interferes with bacterial growth through membrane disruption or inhibition of essential biochemical pathways.

Q & A

Basic Question: What synthetic routes are commonly employed for the preparation of Methyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Alkylation of piperidine-4-carboxylate derivatives with halogenated benzoxazole precursors. For example, reacting methyl piperidine-4-carboxylate with 2-chloro-1,3-benzoxazole in the presence of a base like potassium carbonate in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C .

- Step 2: Purification via column chromatography using silica gel and ethyl acetate/hexane gradients.

- Optimization Factors:

- Solvent Choice: Polar aprotic solvents enhance nucleophilic substitution rates .

- Catalyst Use: Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems .

- Temperature Control: Elevated temperatures (60–80°C) reduce reaction time but require inert atmospheres to prevent oxidation .

Basic Question: How can researchers confirm the molecular structure and purity of this compound?

Methodological Answer:

- X-ray Crystallography: Use single-crystal diffraction data refined via SHELXL (SHELX suite) to resolve bond lengths, angles, and torsional conformations .

- Spectroscopic Techniques:

- NMR: Compare H and C chemical shifts with computational predictions (e.g., DFT) to validate the benzoxazole-piperidine linkage .

- HRMS: Confirm molecular weight within ±2 ppm error .

- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Basic Question: What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- LC-MS/MS: Employ electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for high sensitivity. Use deuterated analogs (e.g., methyl-d esters) as internal standards .

- Validation Parameters:

- Linearity (R > 0.99) across 1–1000 ng/mL.

- Recovery rates (85–115%) via spike-and-recovery experiments in plasma .

Advanced Question: How can conformational analysis of the piperidine ring inform drug design for this compound?

Methodological Answer:

- Ring Puckering Analysis: Apply Cremer-Pople coordinates to quantify deviations from planarity using crystallographic data. For example, calculate puckering amplitude () and phase angle () from X-ray structures refined with SHELXL .

- Implications:

Advanced Question: How should researchers address contradictory data in synthetic yield optimization?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to evaluate interactions between variables (e.g., solvent, temperature, catalyst). For instance, a 3 factorial design can optimize yield by balancing solvent polarity (DMF vs. THF) and reaction time .

- Root-Cause Analysis:

- Byproduct Identification: LC-MS to detect side products (e.g., N-oxide derivatives from over-oxidation) .

- Kinetic Studies: Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .

Advanced Question: What strategies are recommended for evaluating the compound’s biological activity against enzyme targets?

Methodological Answer:

- Target Selection: Prioritize enzymes with benzoxazole-binding domains (e.g., pteridine reductase in parasitic infections) .

- In Vitro Assays:

- Enzyme Inhibition: Measure IC using fluorogenic substrates (e.g., resorufin-based assays) .

- Cellular Uptake: Radiolabel the compound with C to quantify intracellular accumulation in HEK293 cells .

- Molecular Docking: Use AutoDock Vina to predict binding poses in homology models of target proteins, guided by crystallographic data of related inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.